
Trifluoroacetylurea
Overview
Description
Trifluoroacetylurea is an organic compound with the molecular formula C₃H₃F₃N₂O₂ It is characterized by the presence of a trifluoromethyl group attached to an acetylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetylurea can be synthesized through the reaction of trifluoroacetic anhydride with urea. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants. The general reaction scheme is as follows:
CF3CO2O+NH2CONH2→CF3CONHCONH2+CH3COOH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of trifluoroethylamine derivatives.
Substitution: The trifluoromethyl group in this compound can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: this compound derivatives with oxidized functional groups.
Reduction: Trifluoroethylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Trifluoroacetylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of trifluoroacetylurea involves its interaction with biological molecules, particularly enzymes. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. This makes this compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Trifluoroacetic acid: An organofluorine compound with similar trifluoromethyl functionality but different chemical properties and applications.
Trifluoroacetamide: Another trifluoromethyl-containing compound with distinct reactivity and uses.
Trifluoroacetyl chloride: A reactive intermediate used in the synthesis of various trifluoromethyl derivatives.
Uniqueness: Trifluoroacetylurea is unique due to its combination of the trifluoromethyl group and the urea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in both synthetic chemistry and biological research.
Biological Activity
Trifluoroacetylurea (TFU) is an organic compound characterized by the molecular formula C₃H₃F₃N₂O₂, featuring a trifluoromethyl group attached to an acetylurea moiety. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor . The trifluoromethyl group enhances its ability to interact with enzyme active sites, facilitating strong hydrogen bonding and electrostatic interactions. This property is crucial for developing inhibitors targeting specific enzymes, which can be valuable in drug design and therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.
Case Studies
- Inhibition of Steroidases : A study demonstrated that this compound could inhibit steroidase activity, which is critical in steroid metabolism. This inhibition was quantified and compared with other known inhibitors, highlighting TFU's potency .
- Synthesis of Derivatives : The synthesis of N,N'-bis(trifluoroacetyl)urea derivatives has been explored to enhance biological activity further. These derivatives showed improved enzyme inhibition profiles in preliminary assays, indicating that structural modifications could lead to more effective compounds .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes. The trifluoromethyl group not only increases lipophilicity but also allows for specific interactions at the active sites of target enzymes. This specificity is essential for designing selective inhibitors that minimize side effects while maximizing therapeutic efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Trifluoroacetic Acid | Contains a trifluoromethyl group | Primarily used as a reagent; low biological activity |
Trifluoroacetamide | Amide derivative of trifluoroacetic acid | Limited biological activity; used in synthesis |
Trifluoroacetyl Chloride | Reactive intermediate | Used in synthesis; not biologically active |
This compound stands out due to its combination of the trifluoromethyl group and the urea moiety, which imparts distinct chemical reactivity and biological activity.
Synthetic Routes
This compound can be synthesized via the reaction of trifluoroacetic anhydride with urea, typically in an inert solvent like dichloromethane at low temperatures to prevent decomposition. This synthetic route is crucial for producing high-purity compounds for research purposes.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers. Its role as a building block in synthesizing more complex organic molecules is significant in pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
N-carbamoyl-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N2O2/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVUQWCFHYDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335012 | |
Record name | Trifluoroacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760-41-8 | |
Record name | Trifluoroacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,2-trifluoroacetyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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